molecular formula C12H8N2O2S B2728889 (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione CAS No. 139336-32-6

(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione

Cat. No. B2728889
CAS RN: 139336-32-6
M. Wt: 244.27
InChI Key: YRPCEGFPKMQCHL-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” involves a click chemistry reaction . The reaction involves the use of 1H-indole-3-carbaldehyde and propargyl bromide in the presence of K2CO3 in dry DMF under reflux for 2 hours . This leads to the formation of an intermediate compound, which is then subjected to a cycloaddition with 1-azido-2-methyl-3-nitrobenzene under click chemistry reaction conditions .


Physical And Chemical Properties Analysis

“(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” is a crystalline compound with a melting point of 271.4 °C . Thermogravimetry shows that the substance is stable up to 290 °C with two-step degradation . The thermal degradation of the compound follows zero-order kinetics and has an activation energy of 144.7 kJ mol .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activities . For example, certain indole derivatives have shown inhibitory activity against influenza A . This suggests that “(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” could potentially be explored for its antiviral properties.

Anti-inflammatory Activity

Indole derivatives have also been found to have anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . They have been found to inhibit the growth of cancer cells, suggesting that “(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” could be explored for its anticancer properties.

Anti-HIV Activity

Certain indole derivatives have been found to possess anti-HIV activities . This suggests that “(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been reported to have antioxidant properties . They could potentially be used to combat oxidative stress in the body.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activities . This suggests that “(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Certain indole derivatives have been found to possess antitubercular activities . This suggests that “(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have also been reported to have antidiabetic properties . They could potentially be used in the treatment of diabetes.

properties

IUPAC Name

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYJSNHOKJLPCW-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(NC(=O)S3)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.